N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide is a complex organic compound that features both an acetamide group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide typically involves multiple steps. One common method includes the reaction of 3-acetamidophenylamine with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-3-oxobutanamide: Similar structure but lacks the piperazine ring.
Phenylboronic acid: Contains a phenyl group but differs significantly in functional groups and overall structure
Uniqueness
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide is unique due to the presence of both an acetamide group and a fluorinated piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H25FN4O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C22H25FN4O3/c1-16(28)24-18-3-2-4-19(15-18)25-21(29)9-10-22(30)27-13-11-26(12-14-27)20-7-5-17(23)6-8-20/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
WEJFAGKTOICSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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